
16-Keto 17Beta-Estradiol-d5 (Major)
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Overview
Description
16-Keto 17Beta-Estradiol-d5 (Major): is a deuterium-labeled derivative of 16-Keto 17Beta-Estradiol. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The incorporation of deuterium, a stable isotope of hydrogen, into the molecule allows for precise tracking and quantification during various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16-Keto 17Beta-Estradiol-d5 involves the deuteration of 16-Keto 17Beta-Estradiol. This process typically includes the exchange of hydrogen atoms with deuterium atoms under specific reaction conditions. The deuteration can be achieved using deuterium gas or deuterated solvents in the presence of a catalyst .
Industrial Production Methods: Industrial production of 16-Keto 17Beta-Estradiol-d5 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is then purified using chromatographic techniques and characterized using spectroscopic methods .
Chemical Reactions Analysis
Types of Reactions: 16-Keto 17Beta-Estradiol-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of the keto group to a hydroxyl group.
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction may produce hydroxylated compounds .
Scientific Research Applications
16-Keto 17Beta-Estradiol-d5 (Major) is a synthetic steroid hormone with applications in biochemical research and analytical chemistry. Its structure is similar to estradiol, allowing it to act as an estrogen receptor agonist, influencing gene expression related to reproductive functions and secondary sexual characteristics. The compound's unique structure and deuterium labeling make it valuable for studying estrogen receptor binding and metabolic pathways.
Scientific Research Applications
Interaction Studies
16-Keto 17Beta-Estradiol-d5 is used in interaction studies to understand its binding affinity to estrogen receptors compared to other estrogens. These studies offer insights into how structural modifications affect receptor interactions and biological responses. The presence of deuterium alters the compound's stability and metabolic pathways, providing valuable data on its pharmacological properties.
Analytical Chemistry
The compound's stable isotope labeling enhances its utility in analytical chemistry, allowing for precise measurements and improved detection sensitivity. It serves as a tracer for quantification during drug metabolism studies due to the incorporation of stable heavy isotopes of hydrogen .
Hormone-Dependent Cancer Research
16-Keto 17Beta-Estradiol-d5 can modulate cellular responses in various tissues, including breast and endometrial tissues, making it significant in research on hormone-dependent cancers.
Metabolic Pathway Studies
This compound is utilized in tracing the metabolism of estrogens and their derivatives within biological systems. Its unique combination of deuterium labeling and the keto group at position 16 provides advantages in metabolic tracing studies compared to its analogs.
Mechanism of Action
The mechanism of action of 16-Keto 17Beta-Estradiol-d5 involves its interaction with various molecular targets and pathways. The deuterium labeling allows for precise tracking of the compound within biological systems, providing insights into its pharmacokinetics and metabolism. The compound’s effects are mediated through its interaction with estrogen receptors and other related pathways .
Comparison with Similar Compounds
16-Keto 17Beta-Estradiol: The non-deuterated form of the compound.
Estradiol: A naturally occurring estrogen hormone.
Uniqueness: 16-Keto 17Beta-Estradiol-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic research and drug development .
Properties
Molecular Formula |
C18H22O3 |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17R)-2,4,6,6,9-pentadeuterio-3,17-dihydroxy-13-methyl-8,11,12,14,15,17-hexahydro-7H-cyclopenta[a]phenanthren-16-one |
InChI |
InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-15,17,19,21H,2,4,6-7,9H2,1H3/t13-,14-,15+,17+,18+/m1/s1/i2D2,3D,8D,13D |
InChI Key |
KJDGFQJCHFJTRH-JBHBYLILSA-N |
Isomeric SMILES |
[2H]C1=CC2=C(C(=C1O)[2H])C(C[C@@H]3[C@@]2(CC[C@]4([C@H]3CC(=O)[C@@H]4O)C)[2H])([2H])[2H] |
Canonical SMILES |
CC12CCC3C(C1CC(=O)C2O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
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